3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide

Description

Properties

IUPAC Name |

3-amino-5-tert-butylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-9(2,3)6-4-5(10)7(13-6)8(11)12/h4H,10H2,1-3H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHZJBZWKNDDCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

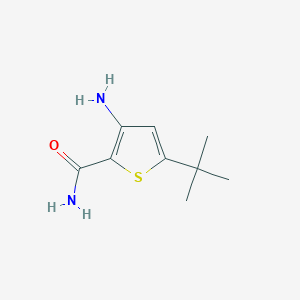

CC(C)(C)C1=CC(=C(S1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370662 |

Source

|

| Record name | 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-04-9 |

Source

|

| Record name | 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(tert-butyl)thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide (CAS 175137-04-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(tert-butyl)thiophene-2-carboxamide is a substituted aminothiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural motif, featuring amino and carboxamide functional groups on a thiophene ring, makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While detailed biological data for this specific molecule is limited, this document draws on extensive research into the broader class of 3-aminothiophene-2-carboxamides to provide context and insight into its potential utility.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.

Chemical and Physical Data

A compilation of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be considered as estimates until experimentally verified.

| Property | Value | Source |

| CAS Number | 175137-04-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₄N₂OS | [1][4] |

| Molecular Weight | 198.29 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Melting Point | 146 °C | [1] |

| Boiling Point (Predicted) | 329.8 ± 42.0 °C | [1] |

| Density (Predicted) | 1.190 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.86 ± 0.50 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Gewald reaction, a robust and widely used method for the preparation of 2-aminothiophenes. This one-pot, multi-component reaction offers an efficient route to this class of compounds.

The Gewald Reaction: A General Overview

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) in the presence of elemental sulfur and a basic catalyst. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. Microwave irradiation has been shown to improve reaction yields and reduce reaction times for similar syntheses.

A general workflow for the synthesis and characterization of a 3-aminothiophene-2-carboxamide derivative is depicted in the following diagram:

Illustrative Experimental Protocol for a Related 2-Aminothiophene

Materials:

-

Appropriate ketone (e.g., cyclohexanone, 0.05 mol)

-

Methyl cyanoacetate (0.05 mol)

-

Elemental sulfur (0.05 mol)

-

Methanol (30 mL)

-

Morpholine (5 mL)

Procedure:

-

A mixture of the ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) is prepared in methanol (30 mL).

-

Morpholine (5 mL) is added slowly to the stirred mixture over a period of 30 minutes at a temperature of 35-40 °C.

-

The reaction mixture is then stirred at 45 °C for 3 hours.

-

After cooling to room temperature, the precipitated product is collected by filtration.

-

The crude product is washed with ethanol and then recrystallized from ethanol to yield the pure 2-aminothiophene derivative.

For the synthesis of this compound, the ketone would be pinacolone (3,3-dimethyl-2-butanone), and the active methylene nitrile would be 2-cyanoacetamide.

Applications in Drug Discovery and Development

The 3-aminothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The amino and carboxamide groups provide versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Known Biological Activities of Related Compounds

Derivatives of 3-aminothiophene-2-carboxamide have been reported to exhibit a variety of biological activities, including:

-

Anticancer: Thiophene carboxamide derivatives have been investigated as potential anticancer agents. For example, some have shown cytotoxic effects against various cancer cell lines, including breast, liver, and leukemia cell lines. The mechanism of action for some of these compounds involves the inhibition of protein tyrosine phosphatase 1B (PTP1B) or vascular endothelial growth factor receptor 2 (VEGFR-2).

-

Antibacterial and Antimycobacterial: The 3-aminothiophene core is present in compounds with activity against various bacterial strains, including Mycobacterium tuberculosis. These compounds often act by inhibiting essential enzymes in bacterial metabolic pathways.

-

Antioxidant: Certain 3-amino thiophene-2-carboxamide derivatives have demonstrated antioxidant properties, which are of interest for the treatment of diseases associated with oxidative stress.

-

Kinase Inhibitors: The aminothiophene scaffold has been utilized in the design of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.

The potential of this compound as a building block in the synthesis of novel therapeutic agents is illustrated in the following logical diagram:

References

- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 2. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 3-氨基-5-叔丁基噻吩-2-甲酰胺 | 175137-04-9 [m.chemicalbook.com]

In-Depth Technical Guide: Physicochemical Properties of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(tert-butyl)thiophene-2-carboxamide is a substituted aminothiophene derivative. The thiophene ring and its analogs are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document provides a comprehensive overview of the known physicochemical properties, potential synthetic approaches, and a discussion of the general biological relevance of this class of compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide consolidates available information and provides context based on related structures.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes fundamental properties derived from chemical databases.[3][4]

| Property | Value | Source |

| CAS Number | 175137-04-9 | [3][4] |

| Molecular Formula | C₉H₁₄N₂OS | [3][4] |

| Molecular Weight | 198.29 g/mol | [3][4] |

| Predicted XlogP | 2.4 | [5] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, the general and widely utilized method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction .[6][] This multicomponent reaction offers a versatile and efficient route to this class of compounds.

General Experimental Protocol: Gewald Aminothiophene Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or related active methylene compound) and elemental sulfur in the presence of a basic catalyst.[6][] For the synthesis of this compound, the logical precursors would be pinacolone (3,3-dimethyl-2-butanone), 2-cyanoacetamide, and elemental sulfur.

Reaction Scheme:

Figure 1: General workflow for the proposed Gewald synthesis.

Detailed Methodology (Hypothetical, based on standard Gewald procedures):

-

Reaction Setup: To a suitable reaction vessel, add the ketone (pinacolone, 1.0 eq.), the active methylene compound (2-cyanoacetamide, 1.0 eq.), and elemental sulfur (1.1 eq.) in a polar solvent such as ethanol or dimethylformamide (DMF).

-

Catalyst Addition: To this stirred suspension, add a basic catalyst (e.g., morpholine or triethylamine, 0.5-1.5 eq.) portion-wise at room temperature.

-

Reaction Progression: The reaction mixture is typically stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the tert-butyl, amino, and carboxamide functional groups, as well as the thiophene ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify the characteristic vibrational frequencies of the functional groups (N-H, C=O, C-S).

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been reported in the available literature. However, the broader class of thiophene carboxamide derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many thiophene carboxamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1][8][9] The proposed mechanisms of action often involve the inhibition of key signaling molecules such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis.[8] Some derivatives also act as tubulin polymerization inhibitors, mimicking the action of anticancer drugs like combretastatin A-4.[9]

-

Antibacterial and Antifungal Activity: Thiophene-based compounds, including carboxamide derivatives, have shown promising activity against a range of bacterial and fungal pathogens.[5][10]

-

Enzyme Inhibition: The thiophene scaffold is a common feature in various enzyme inhibitors, targeting kinases and other enzymes involved in disease progression.[1]

Given these precedents, it is plausible that this compound could be investigated for similar biological activities. The following diagram illustrates a hypothetical signaling pathway that is often targeted by this class of compounds in the context of cancer therapy.

Figure 2: A potential signaling pathway inhibited by thiophene derivatives.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery, given the established biological activities of related thiophene carboxamides. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential areas of biological evaluation. Further research is warranted to fully characterize its physicochemical properties and explore its therapeutic potential.

References

- 1. scribd.com [scribd.com]

- 2. Page loading... [guidechem.com]

- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 4. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. PubChemLite - 175137-04-9 (C9H14N2OS) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-氨基-5-(叔丁基)噻吩-2-甲酰胺 | 3-Amino-5-(tert-butyl)thiophene-2-c | 175137-04-9 - 乐研试剂 [leyan.com]

- 9. 3-氯-4,4-二甲基戊-2-烯腈_密度_沸点_分子量_CAS号【216574-58-2】_化源网 [chemsrc.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide, a substituted aminothiophene of interest in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the well-established Gewald reaction, a versatile and efficient method for the preparation of polysubstituted 2-aminothiophenes.

Core Synthesis Pathway: The Gewald Reaction

The synthesis of this compound is achieved through a one-pot, three-component Gewald reaction.[1][2][3] This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2] For the target molecule, the specific reactants are pinacolone (to provide the 5-tert-butyl group), 2-cyanoacetamide (the source of the 3-amino and 2-carboxamide functionalities), and elemental sulfur.[4]

The reaction proceeds through an initial Knoevenagel condensation between the ketone (pinacolone) and the α-cyanoester (2-cyanoacetamide), catalyzed by a base, to form a stable intermediate.[2] This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2] Microwave irradiation has been reported to be beneficial for improving reaction yields and reducing reaction times in Gewald syntheses.[2]

Experimental Protocol

Materials:

-

Pinacolone (tert-butyl methyl ketone)

-

2-Cyanoacetamide

-

Elemental Sulfur

-

Triethylamine (or Morpholine)

-

Ethanol (or N,N-Dimethylformamide)

-

Water

-

Ethyl Acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of pinacolone, 2-cyanoacetamide, and elemental sulfur in ethanol. A typical molar ratio would be 1:1:1.[1]

-

To this suspension, add a catalytic amount of a suitable base, such as triethylamine or morpholine (approximately 0.1 to 0.5 equivalents).[1]

-

The reaction mixture is then heated to a moderate temperature, typically between 50-80°C, and stirred vigorously.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into ice-water to precipitate the crude product.[1]

-

The precipitate is collected by vacuum filtration and washed with cold water.

-

The crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure this compound.

Quantitative Data

The following table summarizes the available and predicted quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₄N₂OS | [6] |

| Molecular Weight | 198.29 g/mol | [6] |

| CAS Number | 175137-04-9 | [6] |

| Melting Point | 146 °C | [1] |

| Appearance | Predicted: White to off-white solid | N/A |

| Yield | Not specified in literature; expected to be moderate to high based on similar Gewald reactions. | N/A |

| 1H NMR | Predicted shifts (in ppm, CDCl₃): δ ~1.3 (s, 9H, t-Bu), ~5.5-6.0 (br s, 2H, NH₂), ~6.5 (s, 1H, thiophene-H), ~7.0-7.5 (br s, 2H, CONH₂) | Based on analogous structures |

| 13C NMR | Predicted shifts (in ppm, CDCl₃): δ ~31 (C(CH₃)₃), ~34 (C(CH₃)₃), ~105-160 (thiophene carbons), ~165-170 (C=O) | Based on analogous structures |

| IR Spectroscopy | Predicted peaks (in cm⁻¹): ~3400-3200 (N-H stretching), ~2960 (C-H stretching), ~1640 (C=O stretching, Amide I), ~1580 (N-H bending, Amide II) | Based on analogous structures |

Visualizing the Synthesis Pathway

The following diagram illustrates the logical workflow of the Gewald synthesis for this compound.

References

- 1. 98% , 175137-04-9 - CookeChem [cookechem.com]

- 2. This compound | 175137-04-9 [chemicalbook.com]

- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

A Novel, Efficient Synthesis of 3-Amino-5-(tert-Butyl)thiophene-2-carboxamide via the Gewald Reaction

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper details a novel and efficient synthetic protocol for 3-Amino-5-(tert-Butyl)thiophene-2-carboxamide, a valuable scaffold in medicinal chemistry. The described method is a variation of the well-established Gewald three-component reaction, offering a streamlined approach to this polysubstituted aminothiophene. This guide provides in-depth experimental procedures, comprehensive data analysis, and visualizations to aid in its replication and further application in drug discovery and development.

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The this compound core, in particular, represents a key building block for the synthesis of various therapeutic agents. Traditional synthetic routes to such compounds can be multi-step and require harsh reaction conditions. The Gewald reaction, a one-pot synthesis involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, offers a more direct and efficient alternative.[1][2] This guide focuses on a specific application of this reaction for the synthesis of the title compound.

Synthesis Overview

The synthesis of this compound is achieved through a one-pot, three-component Gewald reaction. The selected precursors for this synthesis are pivalaldehyde (3,3-dimethylbutanal), 2-cyanoacetamide, and elemental sulfur. The reaction is typically catalyzed by a base, such as morpholine or triethylamine, and carried out in a suitable solvent like ethanol or methanol.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 175137-04-9 | [3][4] |

| Molecular Formula | C₉H₁₄N₂OS | [4] |

| Molecular Weight | 198.29 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | 146 °C (predicted) | |

| Boiling Point | 329.8±42.0 °C (predicted) | |

| Density | 1.190±0.06 g/cm³ (predicted) |

Reaction Pathway

The synthesis proceeds via the Gewald reaction mechanism. The initial step involves a Knoevenagel condensation between pivalaldehyde and 2-cyanoacetamide, catalyzed by the base, to form a stable intermediate, 2-cyano-3,3-dimethylbut-2-enamide. Subsequently, elemental sulfur adds to this intermediate. The exact mechanism of sulfur addition is still a subject of investigation but is followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[2] Microwave irradiation has been shown to be beneficial in similar reactions, potentially reducing reaction times and improving yields.[2]

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general Gewald reaction procedures.

Materials:

-

Pivalaldehyde (3,3-dimethylbutanal)

-

2-Cyanoacetamide

-

Elemental Sulfur

-

Morpholine (or Triethylamine)

-

Ethanol (or Methanol)

-

Deionized Water

Procedure:

-

To a stirred mixture of pivalaldehyde (1.0 eq), 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5 mL/mmol of aldehyde), add morpholine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove any inorganic impurities.

-

The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

-

The final product is dried under vacuum.

Characterization Data (Predicted/Representative)

As a specific literature source with full characterization is not available, the following data is predicted or representative based on the analysis of similar 2-aminothiophene structures.

| Analysis | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.0-7.5 (br s, 2H, NH₂), 6.5-6.8 (br s, 2H, CONH₂), 6.2 (s, 1H, thiophene-H4), 1.3 (s, 9H, t-butyl-H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 168.0 (C=O), 160.0 (C2-NH₂), 155.0 (C5), 115.0 (C4), 105.0 (C3), 35.0 (quaternary C of t-butyl), 31.0 (CH₃ of t-butyl) |

| IR (KBr), ν (cm⁻¹) | 3450-3300 (N-H stretching, NH₂ and CONH₂), 2960 (C-H stretching, t-butyl), 1640 (C=O stretching, amide I), 1580 (N-H bending, amide II) |

| Mass Spec. (ESI-MS), m/z | 199.09 [M+H]⁺, 221.07 [M+Na]⁺ |

| Yield | 70-85% (expected based on similar reactions) |

Conclusion

The Gewald three-component reaction provides an efficient and direct route for the novel synthesis of this compound. This method is characterized by its operational simplicity, use of readily available starting materials, and amenability to scale-up, making it a highly attractive process for both academic research and industrial applications. The detailed protocol and data presented in this guide are intended to facilitate the adoption of this synthetic strategy for the generation of this and other structurally related aminothiophenes for further investigation in drug discovery programs.

References

- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | 175137-04-9 [chemicalbook.com]

- 4. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-5-(tert-Butyl)thiophene-2-carboxamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-amino-5-(tert-butyl)thiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The core of this synthesis is the versatile Gewald three-component reaction, a reliable method for the formation of polysubstituted 2-aminothiophenes.[1][2] This document details the synthetic pathway, experimental protocols, and characterization data, offering a practical resource for laboratory-scale preparation.

Core Synthesis: The Gewald Reaction

The synthesis of this compound is primarily achieved through the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1][3] For the target molecule, the specific reactants are pinacolone (3,3-dimethyl-2-butanone), 2-cyanoacetamide, and elemental sulfur.

The reaction proceeds through an initial Knoevenagel condensation between the ketone (pinacolone) and the active methylene group of the nitrile (2-cyanoacetamide), catalyzed by a base. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step involves an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene ring system.[3]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in a single source, the following procedure is a representative example of the Gewald reaction adapted for this target molecule based on established methodologies for similar thiophene derivatives.[1][4][5]

Synthesis of this compound

-

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

2-Cyanoacetamide

-

Elemental Sulfur

-

Morpholine or Triethylamine (base catalyst)

-

Ethanol or Methanol (solvent)

-

-

Procedure:

-

To a stirred mixture of pinacolone (1.0 eq), 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (0.5 eq) dropwise at room temperature.

-

The reaction mixture is then heated to a gentle reflux (approximately 45-50°C) and stirred for 2-4 hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure this compound.

-

Data Presentation

The following tables summarize the key data for the starting materials and the final product.

Table 1: Starting Material Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Pinacolone | C₆H₁₂O | 100.16 | Ketone |

| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | Activated Nitrile |

| Sulfur | S | 32.07 | Reactant |

| Morpholine | C₄H₉NO | 87.12 | Base Catalyst |

Table 2: Product Characterization

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 175137-04-9 |

| Molecular Formula | C₉H₁₄N₂OS |

| Molecular Weight | 198.29 g/mol |

| Appearance | Solid |

Table 3: Spectroscopic Data (Predicted and from Related Structures)

| Technique | Data |

| ¹H NMR | Expected signals for tert-butyl protons (singlet, ~1.3 ppm), amino protons (broad singlet), carboxamide protons (broad singlet), and a thiophene proton (singlet). |

| ¹³C NMR | Expected signals for tert-butyl carbons, thiophene ring carbons (including quaternary carbons), and the carboxamide carbonyl carbon. |

| IR (KBr, cm⁻¹) | Expected characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-H stretching. |

| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular weight of the product. |

Visualization of the Synthesis Pathway

The synthesis of this compound via the Gewald reaction can be visualized as a three-component condensation process.

References

The Elusive Biological Profile of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide: A Review of the Thiophene-2-Carboxamide Scaffold

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's biological activity is paramount. However, in the case of 3-Amino-5-(tert-Butyl)Thiophene-2-Carboxamide (CAS 175137-04-9), a thorough review of publicly available scientific literature, patents, and chemical databases reveals a significant gap in our knowledge. To date, there is no specific, detailed information on the biological activity, mechanism of action, or experimental data for this particular molecule.

This guide, therefore, pivots to provide an in-depth overview of the broader class of thiophene-2-carboxamide and 3-aminothiophene-2-carboxamide derivatives. By examining the biological activities of structurally related compounds, we can infer potential areas of interest for future investigation of this compound and provide a foundation for researchers exploring this chemical space.

The Thiophene-2-Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry

Thiophene-2-carboxamide derivatives are a well-established class of compounds with a diverse range of biological activities. The thiophene ring, a sulfur-containing heterocycle, is a bioisostere of the benzene ring and is a common feature in many approved drugs. The carboxamide functional group provides a key hydrogen bonding motif that facilitates interactions with biological targets.

This versatile scaffold has been explored for a multitude of therapeutic applications, with research highlighting its potential in the following areas:

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of thiophene-2-carboxamide derivatives against various cancer cell lines.[1][2] Mechanisms of action are varied and include the inhibition of key enzymes such as VEGFR-2 and tubulin polymerization.[3]

-

Antibacterial and Antifungal Activity: The thiophene core is present in many antimicrobial agents. Derivatives of 3-aminothiophene-2-carboxamide, in particular, have shown promising activity against both Gram-positive and Gram-negative bacteria.[4]

-

Antioxidant Properties: The presence of an amino group at the 3-position of the thiophene ring has been correlated with significant antioxidant activity in some series of compounds.[4]

Structure-Activity Relationships: Insights from Analogs

While specific data for the 5-tert-butyl substituted analog is unavailable, studies on other 3-aminothiophene-2-carboxamide derivatives provide valuable structure-activity relationship (SAR) insights. A 2023 study on a series of 3-substituted thiophene-2-carboxamides revealed that compounds bearing a 3-amino group exhibited more potent antioxidant and antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts.[4] This suggests that the 3-amino group in the target compound is a critical feature for potential biological activity.

The substitution at the 5-position of the thiophene ring is known to significantly influence the pharmacological profile. The tert-butyl group is a bulky, lipophilic moiety that can affect a compound's solubility, metabolic stability, and binding affinity to its target. Without experimental data, the impact of the 5-tert-butyl group on the activity of the 3-aminothiophene-2-carboxamide core remains speculative.

Quantitative Data for Related Thiophene-2-Carboxamide Derivatives

To provide a comparative context, the following table summarizes quantitative data for various thiophene-2-carboxamide derivatives from the literature. It is crucial to note that these are not data for this compound but for structurally related compounds.

| Compound/Derivative Class | Biological Activity | Target/Assay | Quantitative Data (e.g., IC50, % Inhibition) | Reference |

| 3-Amino thiophene-2-carboxamide derivatives (7a-c) | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Inhibition range: 40.0% to 86.9% | [4] |

| 3-Amino thiophene-2-carboxamide derivatives (7a-c) | Antioxidant | ABTS assay | Inhibition range: 46.9% to 62.0% | [4] |

| Phenyl-thiophene-carboxamide (2b) | Anticancer | Hep3B cell line | IC50 = 5.46 µM | [2] |

| Phenyl-thiophene-carboxamide (2e) | Anticancer | Hep3B cell line | IC50 = 12.58 µM | [2] |

| Ortho-amino thiophene carboxamide (5) | Anticancer | HepG-2 cell line | IC50 = 0.59 µM (VEGFR-2 inhibition) | [3] |

| Ortho-amino thiophene carboxamide (21) | Anticancer | HepG-2 cell line | IC50 = 1.29 µM (VEGFR-2 inhibition) | [3] |

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, this section provides a generalized methodology for the synthesis and biological evaluation of thiophene-2-carboxamide derivatives, based on published literature.

General Synthesis of 3-Aminothiophene-2-Carboxamides

The synthesis of 3-aminothiophene-2-carboxamides often follows the Gewald reaction. A general workflow is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of Action: 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Amino-5-(tert-Butyl)thiophene-2-carboxamide is a substituted aminothiophene derivative. While direct in-depth studies on the specific mechanism of action of this particular compound are limited, the broader class of 2-aminothiophene-3-carboxamide scaffolds has been identified as a versatile starting point for the development of potent and selective kinase inhibitors.[1] Dysregulation of kinase activity is a known hallmark of numerous diseases, most notably cancer, making these enzymes a prime target for therapeutic intervention.[1] This technical guide aims to provide a comprehensive overview of the likely core mechanism of action of this compound by examining the well-documented activities of its structural analogs. The insights presented herein are intended to guide further research and drug development efforts centered on this promising chemical scaffold.

Inferred Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many aminothiophene carboxamide derivatives is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling pathways that regulate cellular processes such as growth, proliferation, differentiation, and apoptosis.[1] In various cancers, the aberrant activity of protein kinases contributes to uncontrolled cell growth and survival.

Targeting VEGFR-2 in Angiogenesis

A significant body of research points towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key target for aminothiophene carboxamide derivatives.[2][3][4] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. This compound and its analogs likely interfere with the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent signal transduction.

Anticancer Activity and Cellular Effects

The kinase inhibitory action of aminothiophene carboxamides translates into significant anticancer activity. Studies on various derivatives have demonstrated cytotoxicity against a range of cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

Several ortho-amino thiophene carboxamide derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain derivatives lead to an accumulation of cells in the sub-G1 phase and arrest at the G2/M phase of the cell cycle.[2][3] This is often accompanied by an increase in the expression of p53, a pro-apoptotic protein, and a higher Bax/Bcl-2 ratio, further promoting programmed cell death.[2][3] The activation of caspases, particularly caspase-3 and -7, is a downstream event confirming the induction of apoptosis.[2][3][5]

Tubulin Polymerization Inhibition

In addition to kinase inhibition, some 2-aminothiophene derivatives have been found to inhibit tubulin polymerization.[6] Microtubules, which are composed of tubulin polymers, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. This dual mechanism of action, targeting both signaling kinases and structural components of the cell, makes these compounds particularly potent anticancer agents.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of various aminothiophene carboxamide derivatives from the literature. This data provides a quantitative basis for the potential efficacy of this compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 5 | HepG-2 | 0.59 (as VEGFR-2 inhibitor) | [2][4] |

| Derivative 21 | HepG-2 | 1.29 (as VEGFR-2 inhibitor) | [2][4] |

| Compound 2c | Jurkat | 0.012 | [6] |

| Compound 2c | HeLa | 0.130 | [6] |

| Compound 2b | Hep3B | 5.46 | [7] |

| Compound 2d | Hep3B | 8.85 | [7] |

| Compound 2e | Hep3B | 12.58 | [7] |

| Compound Class | Activity | % Inhibition | Reference |

| 3-Amino thiophene-2-carboxamide derivatives (7a-c) | Antioxidant Activity | 46.9 - 62.0 | [8] |

| 3-Amino thiophene-2-carboxamide compounds (7a-c) | Antibacterial Activity | 40.0 - 86.9 | [8] |

| Derivative 5 | β-tubulin polymerization | 73 | [2][4] |

| Derivative 21 | β-tubulin polymerization | 86 | [2][4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of related aminothiophene carboxamide derivatives.

General Procedure for Synthesis of ortho-amino thiophene carboxamides

A common synthetic route to this class of compounds is the Gewald reaction.[1] For more complex derivatives, a multi-step synthesis may be employed. For example, the synthesis of 4-amino-N-(4-methoxyphenyl)-5-substiuted-2-phenylaminothiophene-3-carboxamides can be achieved through a series of reactions starting from ethyl cyanoacetate and involving intermediates like 4-(2-chloro-acetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide.[2] The final products are often purified by crystallization from solvents such as ethanol or DMF.[2]

In Vitro Kinase Assay (VEGFR-2)

The inhibitory activity against VEGFR-2 is typically assessed using an in vitro kinase assay. This can be performed using various formats, such as an ELISA-based assay or a radiometric assay. The general principle involves incubating the recombinant kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified to determine the inhibitory potency of the compound, often expressed as an IC50 value.

Cell Viability Assay (MTS Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTS assay.[7] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The MTS reagent is then added, which is converted by viable cells into a formazan product that can be measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of IC50 values.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle.[2][3] Treated cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is then measured by flow cytometry, and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assays

The induction of apoptosis can be confirmed by several methods. Annexin V/propidium iodide staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.[6] Western blotting can be used to measure the levels of key apoptosis-related proteins such as p53, Bax, Bcl-2, and cleaved caspases.[2][3]

Conclusion and Future Directions

While direct experimental data for this compound is not yet widely available, the extensive research on the broader class of aminothiophene carboxamide derivatives provides a strong foundation for predicting its mechanism of action. The evidence strongly suggests that this compound is likely to function as a kinase inhibitor, with potential activity against VEGFR-2 and other cancer-related kinases. Furthermore, it may induce apoptosis and cell cycle arrest in cancer cells, and potentially inhibit tubulin polymerization.

Future research should focus on validating these inferred mechanisms of action for this compound. This would involve in vitro kinase profiling, cytotoxicity screening against a panel of cancer cell lines, and detailed cellular mechanism studies to investigate its effects on apoptosis, the cell cycle, and tubulin dynamics. Such studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a potential anticancer agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the characterization of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide. Thiophene carboxamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2][3] This document outlines the physicochemical properties of the title compound and details a putative in silico investigation into its potential as a kinase inhibitor, a common target for such scaffolds.[2] Methodologies for molecular docking and molecular dynamics simulations are presented, along with data presentation formats and visualizations to guide researchers in similar computational drug discovery efforts.

Introduction to this compound

This compound is a substituted thiophene derivative. The thiophene ring is a privileged scaffold in drug discovery, known for its ability to engage in various biological interactions.[2] The presence of the amino and carboxamide groups suggests potential for hydrogen bonding interactions with biological targets, a key feature for drug-receptor binding. The tert-butyl group contributes to the molecule's lipophilicity, which can influence its pharmacokinetic profile. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural similarity to other biologically active thiophene carboxamides makes it a compelling candidate for in silico evaluation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its initial assessment as a potential drug candidate and for parameterizing in silico models.

| Property | Value | Source |

| Molecular Formula | C9H14N2OS | Finetech Industry Limited[4] |

| Molecular Weight | 198.29 g/mol | Finetech Industry Limited[4] |

| CAS Number | 175137-04-9 | ChemicalBook[5] |

| InChI Key | MKHZJBZWKNDDCN-UHFFFAOYSA-N | Finetech Industry Limited[4] |

| Computed Molecular Weight | 213.30 g/mol | PubChem (for the related methyl ester)[6] |

Note: Some properties may be for closely related structures due to limited data on the exact compound.

Hypothetical In Silico Modeling Workflow

Given the prevalence of thiophene carboxamides as kinase inhibitors, a hypothetical workflow to investigate the potential of this compound as an inhibitor of a putative protein kinase is outlined below.[2]

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound | 175137-04-9 [chemicalbook.com]

- 6. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-5-(tert-butyl)thiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(tert-butyl)thiophene-2-carboxamide is a polysubstituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this compound, based on the available literature for structurally analogous compounds. Due to a lack of specific research on this particular molecule, this guide leverages data from similar 3-aminothiophene-2-carboxamide derivatives to present a predictive but thorough resource for researchers.

Chemical Properties

Key chemical identifiers and properties for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 175137-04-9 | [1] |

| Molecular Formula | C₉H₁₄N₂OS | [1] |

| Molecular Weight | 198.29 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | MKHZJBZWKNDDCN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(S1)C(=O)N)N |

Synthesis

The synthesis of this compound can be achieved through the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes. This one-pot, multi-component reaction involves the condensation of an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

For the synthesis of the title compound, the likely starting materials are pivalaldehyde (2,2-dimethylpropanal), cyanoacetamide, and elemental sulfur.

Caption: Proposed synthetic pathway for this compound via the Gewald Reaction.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of 3-aminothiophene-2-carboxamide derivatives based on the Gewald reaction, which can be adapted for this compound.

Materials:

-

Pivalaldehyde

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine (or other suitable base like triethylamine)

-

Ethanol (or other suitable solvent like methanol or DMF)

Procedure:

-

A mixture of pivalaldehyde (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in ethanol.

-

A catalytic amount of morpholine is added to the mixture.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent.

Potential Biological Activities and Applications

Antibacterial Activity

Studies on various 3-aminothiophene-2-carboxamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The presence of the amino group at the 3-position and the carboxamide at the 2-position are often crucial for this activity.

Antioxidant Activity

Several 3-aminothiophene-2-carboxamide derivatives have been reported to possess notable antioxidant properties.[2] The mechanism of action is often attributed to their ability to scavenge free radicals.

Anticancer and Kinase Inhibition Potential

The thiophene carboxamide scaffold is present in a number of compounds investigated as anticancer agents and kinase inhibitors.[3][4] For instance, related benzothiophene derivatives have been identified as inhibitors of kinases such as branched-chain α-ketoacid dehydrogenase kinase (BCKDK). Given that kinase dysregulation is a hallmark of many cancers, this compound could be a candidate for screening as a kinase inhibitor.

Caption: Potential therapeutic applications of this compound based on analogous compounds.

Experimental Protocols for Biological Evaluation (Representative)

The following are representative protocols for evaluating the biological activity of this compound, based on methodologies reported for similar compounds.

Antibacterial Susceptibility Testing

Method: Broth microdilution method.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Method: 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Procedure:

-

Prepare various concentrations of the test compound in methanol.

-

Add a methanolic solution of DPPH to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Ascorbic acid can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

In Vitro Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Caption: A generalized workflow for the biological evaluation of this compound.

Quantitative Data Summary (Illustrative)

The following table presents illustrative quantitative data based on published results for analogous 3-aminothiophene-2-carboxamide derivatives. Note: This data is not specific to this compound and is for comparative purposes only.

| Compound Class | Biological Activity | Endpoint | Typical Value Range | Reference |

| 3-Aminothiophene-2-carboxamides | Antibacterial (S. aureus) | MIC | 10 - 100 µg/mL | [2] |

| 3-Aminothiophene-2-carboxamides | Antioxidant | % Inhibition (DPPH) | 40 - 70% | [2] |

| Thiophene Carboxamide Derivatives | Anticancer (MCF-7) | IC₅₀ | 5 - 50 µM | [3] |

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. Based on the known biological activities of related compounds, it holds potential as an antibacterial, antioxidant, and anticancer agent, possibly through mechanisms involving kinase inhibition. The synthetic route via the Gewald reaction is well-established and adaptable. Future research should focus on the specific synthesis and comprehensive biological evaluation of this compound to elucidate its pharmacological profile and therapeutic potential. The experimental protocols and illustrative data presented in this guide provide a solid foundation for researchers to embark on such studies.

References

- 1. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 3-Amino-5-(tert-butyl)thiophene-2-carboxamide in Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The thiophene scaffold has emerged as a privileged structure in the design of novel kinase inhibitors due to its unique electronic and structural properties that facilitate interaction with the ATP-binding pocket of kinases. This document provides detailed application notes and protocols for the screening of 3-Amino-5-(tert-butyl)thiophene-2-carboxamide and related thiophene derivatives as potential kinase inhibitors. While specific inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar thiophene-based compounds to provide a framework for its evaluation.

The thiophene ring is a versatile scaffold found in numerous FDA-approved drugs and clinical candidates. Its derivatives have been shown to inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal Kinases (JNKs), which are key players in cancer progression and angiogenesis.[1][2][3]

Data Presentation: Kinase Inhibitory Activity of Thiophene Derivatives

The following tables summarize the inhibitory activities of various thiophene-based compounds against key kinases. This data provides a comparative reference for the potential efficacy of this compound.

Table 1: Inhibitory Activity of Thiophene Derivatives against Receptor Tyrosine Kinases

| Compound ID/Series | Target Kinase | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine Derivative 5 | FLT3 | 32.435 ± 5.5 | |

| Thiophene Derivative 4c | VEGFR-2 | 0.075 | [3][4] |

| Thiophene Derivative 3b | VEGFR-2 | 0.126 | [3] |

| Thienopyrimidine Derivative 5 | VEGFR-2 | 0.59 | [5][6] |

| Thienopyrimidine Derivative 21 | VEGFR-2 | 1.29 | [5][6] |

| Thiophene-3-carboxamide selenide 16e | EGFR | 0.094 ± 0.002 |

Table 2: Inhibitory Activity of Thiophene Derivatives against Other Kinases

| Compound ID/Series | Target Kinase | IC50 (µM) | Reference |

| Thiophene Derivative 4c | AKT | 4.60 | [3][4] |

| Thiophene Derivative 3b | AKT | 6.96 | [3] |

| 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (1) | JNK1 | 26.0 | [7] |

| 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (5g) | JNK1 | 5.4 | [7] |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds like this compound using an ELISA-based assay.[4]

Materials:

-

Kinase of interest (e.g., VEGFR-2, EGFR)

-

Substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Sorafenib)[4]

-

Kinase reaction buffer

-

96-well microplates

-

Wash buffer

-

Detection antibody (e.g., anti-phosphotyrosine antibody)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated antibody)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and the reference inhibitor in the kinase reaction buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.

-

Kinase Reaction: To the wells of a microplate, add the kinase, the substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a stop solution or by washing the plate.

-

Add a specific antibody that recognizes the phosphorylated substrate.

-

Incubate and then wash the plate to remove any unbound antibody.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubate and wash the plate.

-

Add the enzyme substrate (e.g., TMB) and incubate until color develops.

-

Stop the color development with a stop solution.

-

Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. The percentage of kinase inhibition is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of thiophene-based compounds on cancer cell lines.[4][8]

Materials:

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS[9]

-

Test compound (this compound)

-

Reference drug (e.g., Doxorubicin)[8]

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound or reference drug for 48-72 hours.[4]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways often targeted by thiophene-based kinase inhibitors and a typical experimental workflow for their evaluation.

Caption: VEGFR-2 signaling pathway and potential inhibition by thiophene-based compounds.

Caption: A typical workflow for screening and validating kinase inhibitors.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as kinase inhibitors. The provided protocols and reference data on related thiophene derivatives offer a solid foundation for researchers to screen this compound against a panel of kinases and evaluate its anticancer properties. Further studies, including detailed structure-activity relationship (SAR) analysis and in vivo efficacy models, will be crucial in determining its therapeutic potential. The versatility of the thiophene scaffold continues to make it a valuable starting point for the development of next-generation targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. uiowa.flintbox.com [uiowa.flintbox.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for 3-Amino-5-substituted-thiophene-2-carboxamides in Anticancer Research

Introduction

Thiophene-based compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of the 3-aminothiophene-2-carboxamide scaffold have emerged as promising candidates in the development of novel anticancer agents.[1][2][3] These compounds have been shown to target various key pathways involved in cancer progression, including cell cycle regulation and signal transduction. While direct anticancer research on 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide is not extensively documented in publicly available literature, the broader class of 3-aminothiophene-2-carboxamide derivatives has demonstrated significant potential, suggesting that this specific compound warrants further investigation.

This document provides an overview of the potential applications of 3-amino-5-substituted-thiophene-2-carboxamides in anticancer research, including potential mechanisms of action and detailed protocols for their evaluation. The information presented is based on studies of structurally related thiophene derivatives and is intended to serve as a guide for researchers exploring the therapeutic potential of this class of compounds.

Potential Mechanisms of Action and Signaling Pathways

Research on various 3-aminothiophene-2-carboxamide derivatives suggests several potential mechanisms by which these compounds may exert their anticancer effects. These include the inhibition of key enzymes and proteins involved in tumor growth and survival.

1. Inhibition of Receptor Tyrosine Kinases (RTKs):

Several thiophene carboxamide derivatives have been identified as inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to a reduction in tumor growth.[1]

2. Disruption of Microtubule Dynamics:

Another important anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization.[2][3] Microtubules are essential components of the cytoskeleton and play a critical role in cell division (mitosis). Compounds that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[1][2]

3. Modulation of Stress-Activated Protein Kinase Pathways:

Some thiophene derivatives have been shown to inhibit c-Jun N-terminal kinases (JNKs), which are involved in cellular responses to stress, inflammation, and apoptosis.[5] The role of JNKs in cancer is complex, but their inhibition can, in some contexts, sensitize cancer cells to apoptosis.

Below is a diagram illustrating a potential signaling pathway that could be targeted by 3-amino-5-substituted-thiophene-2-carboxamide derivatives, based on the known activities of related compounds.

Caption: Potential signaling pathways targeted by 3-aminothiophene-2-carboxamide derivatives.

Quantitative Data from Structurally Related Compounds

While specific data for this compound is unavailable, the following table summarizes the in vitro anticancer activity of various other 3-aminothiophene-2-carboxamide derivatives against a panel of human cancer cell lines. This data provides a benchmark for the potential potency of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | HepG-2 (Liver) | 1.92 | [1][4] |

| HCT-116 (Colon) | 3.45 | [1][4] | |

| Compound 21 | HepG-2 (Liver) | 2.71 | [1][4] |

| HCT-116 (Colon) | 5.23 | [1][4] | |

| Compound 2c | Jurkat (T-cell leukemia) | 0.012 | [2] |

| MT4 (T-cell leukemia) | 0.086 | [2] | |

| CEM (T-cell leukemia) | 0.035 | [2] | |

| HeLa (Cervical) | 0.130 | [2] | |

| Compound 7i | MDA-MB-231 (Breast) | <0.1 | [6] |

| HCT116 (Colon) | <0.1 | [6] | |

| Compound 8h | MDA-MB-231 (Breast) | <0.1 | [6] |

| HCT116 (Colon) | <0.1 | [6] | |

| Compound 2b | Hep3B (Liver) | 5.46 | [7] |

| Compound 2e | Hep3B (Liver) | 12.58 | [7] |

Note: The compound IDs are as designated in the cited literature and do not correspond to a standardized nomenclature.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of 3-amino-5-substituted-thiophene-2-carboxamides.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis induced by the test compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Below is a diagram illustrating a general experimental workflow for evaluating the anticancer activity of a novel thiophene derivative.

Caption: General workflow for anticancer evaluation of thiophene derivatives.

Conclusion

References

- 1. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide

These application notes provide detailed protocols for the use of 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide in high-throughput screening (HTS) campaigns aimed at the discovery of novel kinase inhibitors and antiproliferative agents.

Introduction to this compound

This compound is a synthetic organic compound featuring a thiophene carboxamide scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities[1][2][3]. The aromatic and planar nature of the thiophene ring facilitates binding to biological receptors, and the carboxamide group can participate in crucial hydrogen bonding interactions with target proteins[3]. The tert-butyl group provides steric bulk, which can influence selectivity and metabolic stability. Given the established role of thiophene carboxamides as modulators of key cellular signaling pathways, this compound is a promising candidate for inclusion in HTS libraries for drug discovery.

Application Note 1: Biochemical High-Throughput Screening for Kinase Inhibition

Principle of the Application